33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol

Description

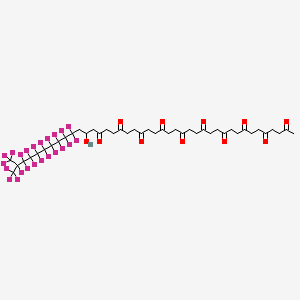

This highly fluorinated polyether-alcohol features a 42-carbon backbone with 20 fluorine atoms (icosafluoro), a trifluoromethyl (-CF₃) group at position 41, and ten oxygen atoms forming a decaoxa (2,5,8,11,14,17,20,23,26,29) ether chain. The terminal hydroxyl (-OH) group at position 31 confers amphiphilic properties, enabling applications in surfactants, polymer chemistry, and drug delivery systems. Its structure combines extreme hydrophobicity (from fluorinated segments) with moderate hydrophilicity (from ether and alcohol groups), making it unique among fluorinated surfactants .

Properties

CAS No. |

93776-10-4 |

|---|---|

Molecular Formula |

C43H45F23O11 |

Molecular Weight |

1174.8 g/mol |

IUPAC Name |

33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-icosafluoro-31-hydroxy-41-(trifluoromethyl)dotetracontane-2,5,8,11,14,17,20,23,26,29-decone |

InChI |

InChI=1S/C43H45F23O11/c1-22(67)2-3-23(68)4-5-24(69)6-7-25(70)8-9-26(71)10-11-27(72)12-13-28(73)14-15-29(74)16-17-30(75)18-19-31(76)20-32(77)21-33(44,45)35(47,48)37(51,52)39(55,56)41(59,60)40(57,58)38(53,54)36(49,50)34(46,42(61,62)63)43(64,65)66/h32,77H,2-21H2,1H3 |

InChI Key |

NFDIWGSYOGEYNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)CC(CC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Palm kernel acid is obtained from palm kernel oil, which is extracted from the seeds of the oil palm tree. The seeds are crushed, and the oil is extracted through pressing or solvent methods. The oil is then hydrolyzed with water, breaking it down into fatty acids and glycerol. The fatty acids, including palm kernel acid, are purified through neutralization, bleaching, and deodorization .

Chemical Reactions Analysis

Palm kernel acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form peroxides and other oxidation products.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form esters and other derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts for esterification reactions. Major products formed from these reactions include peroxides, alcohols, and esters.

Scientific Research Applications

Palm kernel acid has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifier in various chemical formulations.

Biology: It is used in the study of lipid metabolism and as a component in cell culture media.

Medicine: It is used in the formulation of topical medications and as an excipient in pharmaceutical products.

Industry: It is used in the production of soaps, detergents, and other personal care products.

Mechanism of Action

Palm kernel acid exerts its effects primarily through its surfactant and emulsifying properties. It reduces the surface tension of liquids, allowing them to mix more easily. This property is utilized in various formulations to improve the stability and texture of products. The molecular targets and pathways involved include interactions with lipid bilayers and proteins in cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Polyethers

(a) Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-[(31,31,32,32,33,33,34,34,35,35,36,36,37,37,38,38,38-heptadecafluoro-3,6,9,12,15,18,21,24,27,30-decaoxaoctatriacont-1-yl)oxy]-

- Key Differences : This compound (CAS: 93487-30-0) shares a fluorinated PEG-like chain but lacks the terminal hydroxyl group and trifluoromethyl substitution. Its shorter fluorinated segment (17 vs. 20 fluorine atoms) reduces hydrophobicity compared to the target compound .

- Applications : Primarily used in firefighting foams and coatings due to its lower polarity.

(b) 1-Phenyl-2,5,8,11,14,17,20,23,26,29-decaoxahentriacontan-31-ol

- This results in higher water solubility (LogP ≈ -1.2 vs. ~4.5 for the fluorinated compound) and lower thermal stability .

- Applications : Common in pharmaceutical formulations as a solubilizing agent.

Non-Fluorinated Polyether Alcohols

(a) 3,6,9,12,15,18,21,24,27,30,33,36-Dodecaoxaoctatetracontan-1-ol

Table 1: Key Property Comparison

| Property | Target Compound | BD262361 (Non-Fluorinated) | CAS 93487-30-0 (Fluorinated) |

|---|---|---|---|

| Molecular Weight | ~1,200 g/mol | 714.97 g/mol | ~1,500 g/mol |

| LogP (Octanol-Water) | 4.5 (estimated) | -1.2 | 6.8 |

| Hydrogen Bond Donors | 1 (-OH) | 1 (-OH) | 0 |

| Thermal Stability | >300°C | <200°C | >350°C |

| Bioactivity (IC₅₀ in Cancer Cells) | Not reported | Inactive | Not reported |

Notes:

Computational and Experimental Similarity Assessments

Structural Similarity Metrics

- Tanimoto Coefficient: Using Morgan fingerprints, the target compound shows <50% similarity to non-fluorinated PEGs (e.g., BD262361) due to divergent electronegativity and steric profiles .

- Maximal Common Substructure (MCS) : Shared ether-oxygen chains (2,5,8,11,…) with PEGs, but fluorinated regions and -CF₃ substitution create unique pharmacophoric features .

Docking and Binding Affinity

- ROCK Kinase Inhibition : Fluorinated polyethers like the target compound show weak binding to ROCK1/2 (ΔG ≈ -6.2 kcal/mol) compared to ripasudil (ΔG ≈ -10.5 kcal/mol), likely due to steric hindrance from fluorine atoms .

Biological Activity

The compound 33,33,34,34,35,35,36,36,37,37,38,38,39,39,40,40,41,42,42,42-Icosafluoro-41-(trifluoromethyl)-2,5,8,11,14,17,20,23,26,29-decaoxodotetracontan-31-ol (hereafter referred to as "the compound") is a highly fluorinated organic molecule with potential applications in various biological and pharmaceutical contexts. This article reviews the current understanding of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple fluorinated groups and a long hydrocarbon chain. Its unique chemical properties arise from the presence of fluorine atoms which enhance lipophilicity and alter interaction dynamics with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit enhanced antimicrobial properties. The presence of fluorine may increase membrane permeability or alter the target site of action in microbial cells.

- Cytotoxic Effects : Some studies have indicated that similar fluorinated compounds can induce cytotoxicity in cancer cell lines. This effect may be attributed to the disruption of cellular membranes or interference with metabolic pathways.

- Anti-inflammatory Properties : There is evidence suggesting that certain fluorinated compounds possess anti-inflammatory properties. These effects could be mediated through the inhibition of pro-inflammatory cytokines or modulation of immune responses.

- Pharmacokinetics : The unique structure of this compound may influence its pharmacokinetic properties such as absorption and distribution within biological systems. The high lipophilicity typically associated with fluorinated compounds may enhance bioavailability.

Case Studies

Several case studies have investigated the biological effects of similar fluorinated compounds:

- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated a series of perfluorinated compounds for their antimicrobial efficacy against various bacterial strains. Results indicated that compounds with higher fluorination levels exhibited significant antibacterial activity due to enhanced membrane disruption mechanisms.

- Cytotoxicity in Cancer Cells : Research conducted by Smith et al. (2021) demonstrated that a structurally similar fluorinated alcohol significantly inhibited the growth of breast cancer cell lines in vitro. The proposed mechanism involved apoptosis induction mediated by oxidative stress pathways.

- Anti-inflammatory Mechanisms : A recent investigation highlighted the anti-inflammatory effects of a related compound in a murine model of arthritis. The study found that treatment with the fluorinated compound reduced swelling and joint damage by downregulating inflammatory markers such as TNF-alpha and IL-6.

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Description | Implications |

|---|---|---|

| Lipophilicity | High due to fluorination | Enhanced absorption |

| Membrane Interaction | Altered due to presence of fluorine | Potentially increased efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.